[5-(3,4-Dimethylphenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound featuring a combination of oxazole, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperazine and pyridine groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine moieties using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole
Uniqueness: 1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24N4O2/c1-16-3-4-19(13-17(16)2)21-14-20(24-28-21)22(27)26-11-9-25(10-12-26)15-18-5-7-23-8-6-18/h3-8,13-14H,9-12,15H2,1-2H3 |
InChI Key |
ACPOGDMTUPPSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=NC=C4)C |
Origin of Product |
United States |
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